molecular formula C16H18ClN B15194596 Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- CAS No. 65151-24-8

Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-

Cat. No.: B15194596
CAS No.: 65151-24-8
M. Wt: 259.77 g/mol
InChI Key: QJVZEZUKVBECII-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(m-tolyl)benzylamine is an organic compound with the molecular formula C16H18ClN. It is characterized by the presence of a chloro group, an ethyl group, and a tolyl group attached to a benzylamine structure. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(m-tolyl)benzylamine typically involves the reaction of m-toluidine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-N-ethyl-N-(m-tolyl)benzylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(m-tolyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

2-Chloro-N-ethyl-N-(m-tolyl)benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(m-tolyl)benzylamine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-ethyl-N-m-tolylacetamide
  • 2-Chloro-N-methyl-N-m-tolylacetamide
  • 2-Chloro-N-ethyl-N-methylnicotinamide

Uniqueness

2-Chloro-N-ethyl-N-(m-tolyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl and tolyl groups contribute to its lipophilicity and potential biological activity.

Properties

CAS No.

65151-24-8

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylaniline

InChI

InChI=1S/C16H18ClN/c1-3-18(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)17/h4-11H,3,12H2,1-2H3

InChI Key

QJVZEZUKVBECII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C2=CC=CC(=C2)C

Origin of Product

United States

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